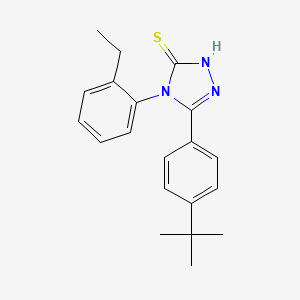
N-methyl-4-(2-nitrovinyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(2-nitrovinyl)-N-phenylaniline, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA belongs to the class of nitroaromatic compounds, which have been widely used in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been shown to interact with DNA and proteins, leading to changes in their structure and function. This compound can also generate reactive oxygen species, which can damage cells and tissues. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has several advantages for lab experiments, including its fluorescent properties, its ability to generate reactive oxygen species, and its potential use as a molecular switch. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-methyl-4-(2-nitrovinyl)-N-phenylaniline. One area of research is the development of new synthesis methods for this compound, which could improve its purity and yield. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, the potential use of this compound as a molecular switch in molecular electronics could lead to the development of new technologies.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
N-methyl-4-(2-nitrovinyl)-N-phenylaniline can be synthesized by the reaction of N-methylaniline with 2-nitrovinyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been studied for its potential applications in various scientific research fields, including chemistry, biology, and materials science. This compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. This compound has also been studied for its potential use as a molecular switch in molecular electronics.
Propiedades
IUPAC Name |
N-methyl-4-[(E)-2-nitroethenyl]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(14-5-3-2-4-6-14)15-9-7-13(8-10-15)11-12-17(18)19/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCADSUITEVTTIM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)



![N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
![N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5701304.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5701314.png)
![2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5701318.png)

